(2S)-2-Isoquinolin-1-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Isoquinolin-1-ylpropan-1-ol is a chiral compound with a unique structure that includes an isoquinoline moiety attached to a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isoquinolin-1-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.
Reaction Conditions: The key step involves the addition of the chiral precursor to isoquinoline under controlled conditions to ensure the desired stereochemistry.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Implementing automated systems for continuous production and monitoring.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Isoquinolin-1-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Isoquinolin-1-ylpropanone.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinolin-1-ylpropyl halides.
Scientific Research Applications
(2S)-2-Isoquinolin-1-ylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-Isoquinolin-1-ylpropan-1-ol involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Isoquinolin-1-ylpropan-1-ol: The enantiomer of (2S)-2-Isoquinolin-1-ylpropan-1-ol.
Isoquinoline: The parent compound without the propanol side chain.
1-Isoquinolinylmethanol: A similar compound with a methanol side chain instead of propanol.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an isoquinoline moiety and a propanol side chain, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-isoquinolin-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)12-11-5-3-2-4-10(11)6-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKIFASBAZQLOX-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.